molecular formula C12H8BrN3OS B12062670 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

Cat. No.: B12062670
M. Wt: 322.18 g/mol
InChI Key: GZHVQUFTAGNFTO-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that contains both a thiophene and a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the bromination of thiophene using bromine in the presence of a catalyst.

    Formation of the Diazepine Ring: The diazepine ring is formed through a cyclization reaction involving a pyridine derivative and an appropriate amine.

    Coupling Reaction: The final step involves coupling the brominated thiophene with the diazepine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazepine ring can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one has several scientific research applications:

    Organic Electronics: This compound can be used as a building block for the synthesis of organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: The diazepine ring is a common motif in many pharmaceutical compounds, and this compound may have potential as a lead compound for the development of new drugs.

    Material Science: The unique electronic properties of this compound make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one depends on its specific application:

    Organic Electronics: In organic semiconductors, this compound can facilitate charge transport through its conjugated system.

    Medicinal Chemistry: The diazepine ring can interact with various biological targets, such as enzymes or receptors, to exert its effects. The exact mechanism would depend on the specific target and the nature of the interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is unique due to the presence of both a thiophene and a diazepine ring, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C12H8BrN3OS

Molecular Weight

322.18 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-3,5-dihydropyrido[3,4-b][1,4]diazepin-4-one

InChI

InChI=1S/C12H8BrN3OS/c13-11-2-1-10(18-11)8-5-12(17)16-9-6-14-4-3-7(9)15-8/h1-4,6H,5H2,(H,16,17)

InChI Key

GZHVQUFTAGNFTO-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(C=NC=C2)NC1=O)C3=CC=C(S3)Br

Origin of Product

United States

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